![molecular formula C23H26FN3O4 B2525926 methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396571-04-2](/img/structure/B2525926.png)
methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound of interest, methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various infections. The compound features a fluorine atom and a piperazine ring, both of which are common modifications in quinolone derivatives to enhance antibacterial properties.
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the alkylation of hydroxyquinoline carboxylic acid esters with various substituents, followed by the introduction of a piperazine ring. For instance, the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with substituted-benzyl chlorides, followed by treatment with piperazine, yields 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl esters . These intermediates are then hydrolyzed and acidified to afford the final quinolone compounds. The synthesis of the specific compound would likely follow a similar pathway, with the introduction of a methoxyphenyl group and a methyl ester at specific positions on the quinolone core.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridone ring, with various substituents that influence the compound's antibacterial activity and pharmacokinetic properties. The presence of a fluorine atom at the C-6 or C-8 position is a common feature that enhances the potency of these compounds. The piperazine ring, often substituted at the N-1 position, is another structural motif that contributes to the compound's activity .
Chemical Reactions Analysis
Quinolone derivatives undergo various chemical reactions during their synthesis and within biological systems. The initial steps of synthesis involve nucleophilic substitution reactions, where the hydroxyquinoline ester reacts with chlorides to introduce different substituents. In biological systems, these compounds may undergo hydrolysis, oxidation, and conjugation reactions that affect their distribution, metabolism, and excretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, stability, and lipophilicity, are crucial for their antibacterial efficacy and pharmacokinetic profile. The introduction of a methoxy group can influence the lipophilicity and, consequently, the ability of the compound to penetrate bacterial cells. The fluorine atom typically increases the compound's stability and resistance to enzymatic degradation. The piperazine ring is known to improve the solubility and contribute to the overall pharmacokinetic properties of the compound .
properties
IUPAC Name |
methyl 7-fluoro-1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)22(28)21-20-15-17(24)4-3-16(20)9-10-27(21)23(29)31-2/h3-8,15,21H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFRDNYMBJKMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4=C(CCN3C(=O)OC)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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